molecular formula C8H3BrN2O B1377601 3-Bromo-2-isocyanatobenzonitrile CAS No. 1261508-23-9

3-Bromo-2-isocyanatobenzonitrile

Cat. No.: B1377601
CAS No.: 1261508-23-9
M. Wt: 223.03 g/mol
InChI Key: IISXKLLJMFMXIU-UHFFFAOYSA-N
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Description

3-Bromo-2-isocyanatobenzonitrile: is an organic compound with the molecular formula C8H3BrN2O . It is characterized by the presence of a bromine atom, an isocyanate group, and a nitrile group attached to a benzene ring. This compound is of interest due to its unique combination of functional groups, which makes it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-isocyanatobenzonitrile typically involves the reaction of 3-Bromo-2-nitrobenzoic acid with thionyl chloride to form 3-Bromo-2-chlorobenzoic acid. This intermediate is then reacted with potassium cyanate to yield this compound. The reaction conditions generally require controlled temperatures and the use of organic solvents such as dichloromethane.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-isocyanatobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Bromo-2-isocyanatobenzonitrile is used as a building block in organic synthesis due to its reactivity and versatility. It is valuable in the construction of complex organic molecules and in the development of new synthetic methods.

Biology and Medicine: In medicinal chemistry, the compound can be used to synthesize pharmaceuticals. Its isocyanate group can react with amines to form urea derivatives, which are found in many drugs.

Industry: The compound is used in the synthesis of agrochemicals, such as pesticides and herbicides, which often contain urea derivatives. It is also used in material science for the production of polymers like polyurethane.

Mechanism of Action

The mechanism of action of 3-Bromo-2-isocyanatobenzonitrile involves its functional groups. The isocyanate group can react with nucleophiles, such as amines, to form stable urea derivatives. This reaction is facilitated by the electron-withdrawing effects of the bromine and nitrile groups, which increase the electrophilicity of the isocyanate group .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2-isocyanatobenzonitrile is unique due to its combination of a bromine atom, an isocyanate group, and a nitrile group on a benzene ring. This combination provides a unique reactivity profile, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

3-bromo-2-isocyanatobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2O/c9-7-3-1-2-6(4-10)8(7)11-5-12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISXKLLJMFMXIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)N=C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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